ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride
Description
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride (CAS: 52855-69-3) is a hydrochloride salt of an imidazole derivative. Its molecular formula is C₁₄H₁₇ClN₂O₂, with a molecular weight of 280.75 g/mol . The compound features a benzyl-substituted imidazole core linked to an ethyl acetate moiety. This compound is of interest in medicinal chemistry due to the imidazole ring's role in biological interactions, such as hydrogen bonding and metal coordination .
Properties
IUPAC Name |
ethyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)10-13-15-8-9-16(13)11-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFZJHHRLGAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme activities and protein interactions . In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities . Industrial applications include its use in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity . This coordination can inhibit enzyme activities or modulate receptor functions, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
Key structural analogs differ in substituents on the imidazole ring, which influence physicochemical and biological properties.

Key Observations :
- Phenyl vs. Benzyl Groups : The benzyl group in the target compound provides a balance between lipophilicity and steric bulk compared to phenyl-substituted analogs, which may hinder solubility .
- Halogen Effects : Chlorine or bromine substituents (e.g., in , Compounds C and D) enhance electronic effects but may reduce metabolic stability due to increased molecular weight .
- Core Modifications : Replacing imidazole with benzimidazole () introduces a fused aromatic system, altering electronic properties and binding modes .
Ester Group Modifications
Variations in the ester group impact pharmacokinetics and stability.
Key Observations :
- Ester Size : Methyl esters (e.g., ) are more polar than ethyl analogs, improving solubility but increasing susceptibility to enzymatic hydrolysis .
- Functional Group Addition : Hydroxyacetate derivatives () introduce hydrogen-bonding capacity, which may enhance target binding but limit membrane penetration .
Biological Activity
The compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazolo-pyrimidines that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.46 g/mol. The structure features multiple functional groups that may enhance its bioactivity and solubility.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HT-29)
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Research has also highlighted the compound's antimicrobial properties. It has shown effectiveness against a range of bacterial strains such as:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression and microbial resistance. Notably, it has shown promising results in inhibiting:
- Topoisomerase II
- Beta-lactamase
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models.
- Antimicrobial Efficacy Study : Research published in Antimicrobial Agents and Chemotherapy showed that this compound effectively reduced bacterial load in infected mice models.
Synthesis Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the triazole ring.
- Introduction of the pyridine and methoxy groups.
- Final carboxamide formation through amide coupling reactions.
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks methoxy groups | Anticancer properties |
| Compound B | Nitro substitution | Antimicrobial activity |
| Compound C | Chlorine substitution | Enhanced enzyme inhibition |
This table illustrates how variations in structure can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

